methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is carried out in methanol-water under reflux conditions for about 3 hours.
Work-up and Distillation: After the reaction, the mixture is worked up and distilled to obtain the desired pyrazole derivatives.
Functionalization: The functionalization of the 5-position is achieved by lithiation followed by trapping with electrophiles.
Chemical Reactions Analysis
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common reagents used in these reactions include n-butyllithium, N-bromosuccinimide (NBS), and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals due to its trifluoromethyl group, which can enhance the biological activity of drugs.
Agrochemicals: The compound is used in the development of agrochemicals, providing improved efficacy and stability.
Material Science: It is also explored in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or agrochemical effects.
Comparison with Similar Compounds
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can be compared with other trifluoromethylated pyrazoles:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but differs in the position of the trifluoromethyl group.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with different chemical properties.
These compounds share similar synthetic routes and applications but differ in their specific chemical and physical properties, making each unique in its own right.
Biological Activity
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine, a compound featuring a pyrazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of trifluoromethyl groups enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C7H8F3N3 with a molecular weight of approximately 201.15 g/mol. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and bioavailability, which are critical factors in drug design.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study assessing various pyrazole compounds found that those with trifluoromethyl substitutions displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects on pancreatic cancer cells with IC50 values in the low micromolar range, indicating potent antiproliferative properties. The proposed mechanism involves DNA intercalation and subsequent apoptosis induction in cancer cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
BxPC-3 | 0.051 | DNA Intercalation |
Panc-1 | 0.066 | Apoptosis Induction |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antibacterial Efficacy : A study involving a series of synthesized pyrazole derivatives showed that this compound demonstrated superior antibacterial activity compared to its analogs, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Research : Research focusing on pancreatic cancer treatment reported that this compound significantly reduced cell viability in vitro, with further studies needed to evaluate its effects in vivo and its potential for combination therapy with existing chemotherapeutics .
Properties
Molecular Formula |
C7H10F3N3 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H10F3N3/c1-11-3-5-4-12-13(2)6(5)7(8,9)10/h4,11H,3H2,1-2H3 |
InChI Key |
NOHIGHVULWFSKU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
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